SKF 89748

Description

Properties

CAS No. |

81998-18-7 |

|---|---|

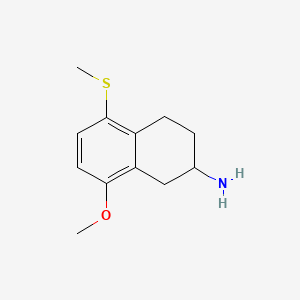

Molecular Formula |

C12H17NOS |

Molecular Weight |

223.34 g/mol |

IUPAC Name |

8-methoxy-5-methylsulfanyl-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C12H17NOS/c1-14-11-5-6-12(15-2)9-4-3-8(13)7-10(9)11/h5-6,8H,3-4,7,13H2,1-2H3 |

InChI Key |

YCSXMTWSPWKFIE-UHFFFAOYSA-N |

SMILES |

COC1=C2CC(CCC2=C(C=C1)SC)N |

Canonical SMILES |

COC1=C2CC(CCC2=C(C=C1)SC)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine SK and F 89748 SK and F 89748, (D)-isomer SK and F 89748, (L)-isomer SK and F 89748, hydrochloride, (D)-isomer SK and F 89748, hydrochloride, hydrate, (L)-isomer SK and F 89748-A SK and F-89748 SKF 89748 |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of SKF 89748: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 89748 is a potent and selective α1-adrenergic receptor agonist. Its mechanism of action is centered on the activation of these receptors, leading to a cascade of intracellular events primarily mediated by the Gq protein signaling pathway. This activation results in physiological responses such as vasoconstriction and centrally-mediated effects on appetite and water intake. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological effects of this compound, supported by available quantitative data and experimental methodologies.

Primary Pharmacological Target: α1-Adrenergic Receptors

This compound exerts its effects by selectively binding to and activating α1-adrenergic receptors. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in mediating the physiological effects of the catecholamines norepinephrine and epinephrine. There are three main subtypes of α1-adrenergic receptors: α1A, α1B, and α1D, all of which are coupled to the Gq/11 family of G proteins.[1]

Binding Affinity and Selectivity

In studies using dog saphenous vein, the affinity of the α1-adrenoceptor antagonist SK&F 86466 was determined against this compound-induced constriction, yielding a KB value of 1100 nM for this compound's interaction with the α1-adrenoceptor in this tissue. It is important to note that this value reflects functional antagonism rather than direct binding affinity.

Table 1: Receptor Affinity Data for this compound

| Parameter | Receptor/Tissue | Value | Species | Reference |

| KB | α1-Adrenoceptor (functional antagonism) | 1100 nM | Dog (saphenous vein) |

Signaling Pathway

The mechanism of action of this compound at the cellular level follows the canonical α1-adrenergic receptor signaling cascade. This pathway is initiated by the binding of this compound to the α1-adrenoceptor, which induces a conformational change in the receptor.

-

Gq Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates from the βγ subunits and activates its downstream effector, phospholipase C (PLC).[1]

-

Second Messenger Generation: Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1]

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to a physiological response.[1]

Physiological Effects

The activation of α1-adrenoceptors by this compound leads to a range of physiological effects, primarily related to smooth muscle contraction and central nervous system modulation.

Cardiovascular Effects

As an α1-adrenoceptor agonist, this compound is expected to cause vasoconstriction of peripheral blood vessels, leading to an increase in blood pressure (pressor effect).

-

Pressor Activity: In pithed normotensive rats, the l-enantiomer of this compound demonstrated pressor activity comparable to that of l-phenylephrine, a well-known α1-agonist. The d-enantiomer was found to be half as potent.

-

Receptor Selectivity in vivo: The pressor effects of both d- and l-enantiomers were not affected by the catecholamine-depleting agent reserpine, indicating a direct action on the receptors. The effects were also unaffected by the α2-adrenoceptor antagonist yohimbine but were significantly inhibited by the α1-adrenoceptor antagonists prazosin and phentolamine, confirming the α1-adrenoceptor selectivity of this compound in vivo.

Effects on Food and Water Intake

This compound has been shown to suppress food and water intake in animal models, suggesting a role for central α1-adrenoceptors in the regulation of appetite and thirst.

Table 2: In Vivo Efficacy of this compound in Rats

| Effect | ED50 | Species | Route of Administration |

| Inhibition of food intake | 0.37 mg/kg | Rat (adult male) | Intraperitoneal (IP) |

| Inhibition of water intake | 0.76 mg/kg | Rat (adult male) | Intraperitoneal (IP) |

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. However, the following sections describe the general methodologies employed in the types of experiments cited.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. A competitive binding assay would be appropriate to determine the Ki of this compound for α1-adrenoceptor subtypes.

-

Membrane Preparation:

-

Tissues or cells expressing the α1-adrenoceptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Competitive Binding Assay:

-

A fixed concentration of a radiolabeled α1-adrenoceptor antagonist (e.g., [3H]-prazosin) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubations are typically carried out in a 96-well plate format at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-adrenoceptor antagonist (e.g., phentolamine).

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Pressor Effect in Pithed Rats (General Protocol)

The pithed rat model is a classic preparation for studying the direct vascular effects of compounds in the absence of central nervous system and reflex autonomic control.

-

Animal Preparation:

-

Male rats (e.g., Sprague-Dawley or Wistar) are anesthetized.

-

A pithing rod is inserted through the orbit and down the spinal canal to destroy the brain and spinal cord, thus eliminating central and reflex control of blood pressure.

-

The animal is artificially ventilated.

-

The carotid artery is cannulated for continuous blood pressure monitoring, and the jugular vein is cannulated for drug administration.

-

A neuromuscular blocking agent (e.g., gallamine) is administered to prevent muscle twitching in response to electrical stimulation if used, or to prevent shivering.

-

-

Drug Administration and Blood Pressure Measurement:

-

The animal is allowed to stabilize after the surgical procedure.

-

Increasing doses of this compound are administered intravenously.

-

The change in mean arterial pressure (MAP) is recorded for each dose.

-

To determine receptor selectivity, the experiment can be repeated in animals pre-treated with selective antagonists (e.g., prazosin for α1, yohimbine for α2).

-

-

Data Analysis:

-

Dose-response curves are constructed by plotting the change in MAP against the log of the dose of this compound.

-

The dose that produces 50% of the maximal pressor effect (ED50) can be calculated.

-

In antagonist studies, the rightward shift of the dose-response curve in the presence of an antagonist is indicative of competitive antagonism at the receptor level.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of α1-adrenergic receptors in various physiological processes. Its mechanism of action is well-characterized as a selective agonist that activates the Gq-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium and subsequent physiological responses. While its in vivo effects on blood pressure and food/water intake are documented, a more detailed characterization of its binding affinities for the different α1-adrenoceptor subtypes would further enhance its utility as a research compound. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other α1-adrenergic agonists.

References

SKF 89748: A Technical Guide to a Potent α1-Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

α1-adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system, playing a significant role in various physiological processes, most notably in smooth muscle contraction.[1] These receptors are divided into three subtypes: α1A, α1B, and α1D, all of which couple to Gq/11 proteins to initiate intracellular signaling cascades.[1] The activation of these receptors by agonists like norepinephrine leads to the hydrolysis of phosphoinositides, resulting in an increase in intracellular calcium and subsequent physiological responses.[1]

SKF 89748 has been identified as a potent and selective agonist at these receptors, with its l-enantiomer demonstrating comparable pressor activity to the well-known α1-agonist, l-phenylephrine, in in vivo models.[2] Its selectivity for α1-adrenoceptors over α2-adrenoceptors has been established through studies where its effects were unaffected by the α2-antagonist yohimbine but were significantly attenuated by α1-antagonists such as prazosin and phentolamine.[2]

Pharmacological Profile

In Vivo Activity

Studies in pithed normotensive rats have demonstrated that the l-enantiomer of this compound-A exhibits pressor activity comparable to that of l-phenylephrine, a classic α1-agonist.[2] The d-enantiomer was found to be approximately half as potent.[2] The vasoconstrictive effects of both enantiomers are a direct action on postjunctional α1-adrenoceptors in the vasculature.[2] Furthermore, the pressor response to this compound is largely independent of extracellular calcium influx.

Systemic administration of this compound in adult male rats has been shown to marginally suppress food intake with an ED50 of 0.37 mg/kg and was less potent in suppressing water intake with an ED50 of 0.76 mg/kg.[3]

Receptor Subtype Selectivity

While this compound is confirmed as a highly selective α1-adrenergic agonist, detailed quantitative data for its binding affinity (Ki) and functional potency (EC50) at the individual α1A, α1B, and α1D subtypes are not available in the reviewed literature. To provide a framework for how such data is typically presented, the following tables are included as templates. For comparative purposes, data for the known α1A-selective agonist A-61603 and the α1-agonist cirazoline are presented as examples.

Table 1: Binding Affinity (Ki) of α1-Adrenergic Agonists at Human α1-Adrenoceptor Subtypes (Template)

| Compound | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| A-61603 (Example) | ~1 | >35 | >35 | [4] |

| Cirazoline (Example) | ~10 | ~100 | ~100 | [5] |

Table 2: Functional Potency (EC50) of α1-Adrenergic Agonists at Human α1-Adrenoceptor Subtypes (Template)

| Compound | α1A (EC50, nM) | α1B (EC50, nM) | α1D (EC50, nM) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| A-61603 (Example) | Potent agonist | Less potent | Less potent | [4] |

| Cirazoline (Example) | Full agonist | Partial agonist | Partial agonist | [5] |

Signaling Pathways

Activation of α1-adrenergic receptors by an agonist such as this compound initiates a well-characterized signaling cascade. The receptor, coupled to the Gq/11 protein, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including smooth muscle contraction.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize α1-adrenergic agonists. These protocols can be adapted for the specific investigation of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound for α1A, α1B, and α1D adrenergic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors.

-

Radioligand: [³H]-Prazosin (a non-subtype-selective α1-antagonist).

-

Test compound: this compound.

-

Non-specific binding control: Phentolamine (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Prazosin (typically at its Kd concentration), and varying concentrations of this compound.

-

To determine non-specific binding, a separate set of wells will contain assay buffer, [³H]-Prazosin, and a high concentration of phentolamine.

-

Initiate the binding reaction by adding the cell membranes to each well.

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay (Functional Assay)

This functional assay measures the accumulation of inositol phosphates, a downstream product of α1-adrenergic receptor activation via the Gq pathway.

Objective: To determine the functional potency (EC50) and efficacy of this compound at α1A, α1B, and α1D adrenergic receptors.

Materials:

-

Cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors.

-

[³H]-myo-inositol.

-

Agonist: this compound.

-

Assay medium (e.g., DMEM).

-

LiCl solution.

-

Dowex AG1-X8 resin.

Procedure:

-

Seed cells in 24-well plates and grow to confluency.

-

Label the cells by incubating them with [³H]-myo-inositol in inositol-free medium overnight. This incorporates the radiolabel into the cell membrane phosphoinositides.

-

Wash the cells with assay medium.

-

Pre-incubate the cells with assay medium containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the stimulation by adding ice-cold perchloric acid.

-

Neutralize the samples and separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.

-

Elute the total inositol phosphates and quantify the radioactivity by scintillation counting.

-

Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the log concentration of this compound. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) by non-linear regression.

In Vivo Blood Pressure Measurement in Pithed Rats

This in vivo assay assesses the pressor effects of α1-adrenergic agonists.

Objective: To determine the in vivo potency of this compound in increasing blood pressure.

Materials:

-

Male Wistar rats (250-300 g).

-

Anesthetic (e.g., pentobarbital sodium).

-

Tracheal cannula.

-

Carotid artery and jugular vein catheters.

-

Pithing rod.

-

Pressure transducer and data acquisition system.

-

This compound solution for intravenous administration.

Procedure:

-

Anesthetize the rat and insert a tracheal cannula to facilitate artificial respiration.

-

Catheterize the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

"Pith" the rat by inserting a rod through the orbit and foramen magnum down the spinal cord to destroy the central nervous system, thus eliminating reflex blood pressure control.

-

Connect the carotid artery catheter to a pressure transducer to record blood pressure.

-

Allow the animal's blood pressure to stabilize.

-

Administer increasing doses of this compound intravenously and record the corresponding changes in mean arterial pressure.

-

Data Analysis: Plot the change in mean arterial pressure against the log dose of this compound to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal pressor response).

Conclusion

This compound is a valuable pharmacological tool for studying α1-adrenergic receptor function. Its potency and selectivity make it a suitable candidate for investigating the physiological and pathophysiological roles of these receptors. While the existing literature confirms its classification as a potent α1-agonist, a comprehensive characterization of its interaction with the individual α1A, α1B, and α1D subtypes is still needed. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which will be crucial for a more complete understanding of the pharmacological profile of this compound and for its potential application in future drug development endeavors.

References

- 1. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A-61603, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Immediate Release

This technical guide provides an in-depth overview of the primary functions of the research compound SKF 89748, tailored for researchers, scientists, and professionals in drug development. This compound is a potent and selective α1-adrenergic receptor agonist, a class of compounds pivotal in various physiological processes. This document outlines its mechanism of action, summarizes key experimental data, provides detailed experimental protocols, and visualizes its signaling pathway and experimental workflows.

Core Function and Mechanism of Action

This compound functions as a highly selective agonist for α1-adrenergic receptors.[1] In laboratory studies, it has demonstrated potent, directly acting agonistic properties on postjunctional α1-adrenoceptors, which are primarily located on vascular smooth muscle.[1] Its selectivity is underscored by in vivo experiments where its pressor effects were significantly attenuated by the α1-selective antagonist prazosin and the non-selective α-antagonist phentolamine, but were virtually unaffected by the α2-selective antagonist yohimbine.[1] This selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of α1-adrenergic signaling.

In Vivo Pharmacological Data

| Parameter | Species | Route of Administration | Value | Primary Effect | Reference |

| ED50 (Food Intake) | Adult Male Rat | Intraperitoneal (IP) | 0.37 mg/kg | Inhibition of food intake | |

| Pressor Activity (l-enantiomer) | Pithed Normotensive Rat | Intravenous (IV) | Comparable to l-phenylephrine | Increase in blood pressure | [1] |

| Pressor Activity (d-enantiomer) | Pithed Normotensive Rat | Intravenous (IV) | Half as potent as the l-enantiomer | Increase in blood pressure | [1] |

Signaling Pathway of this compound at the α1-Adrenergic Receptor

As an α1-adrenergic agonist, this compound initiates a well-defined intracellular signaling cascade upon binding to its receptor. The α1-adrenoceptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG cooperatively activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Caption: Signaling pathway of this compound via the α1-adrenergic receptor.

Experimental Protocols

The following are representative protocols for characterizing the binding and functional activity of an α1-adrenergic agonist like this compound. These are generalized methodologies and may require optimization for specific laboratory conditions and cell systems.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled antagonist for binding to α1-adrenergic receptors.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human α1A, α1B, or α1D-adrenoceptor.

-

Radioligand: [3H]-Prazosin (a high-affinity α1-adrenoceptor antagonist).

-

Test compound: this compound.

-

Non-specific binding control: Phentolamine (10 µM).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare a dilution series of this compound in binding buffer.

-

In a 96-well plate, add in triplicate:

-

25 µL of binding buffer (for total binding) or 10 µM phentolamine (for non-specific binding) or the this compound dilution.

-

25 µL of [3H]-Prazosin at a final concentration approximately equal to its Kd.

-

50 µL of cell membrane suspension (containing 10-50 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Phosphoinositide Hydrolysis Assay (Functional Assay)

This protocol measures the functional potency (EC50) of this compound by quantifying the accumulation of inositol phosphates, a downstream product of α1-adrenoceptor activation.

Materials:

-

Cells expressing the α1-adrenoceptor of interest (e.g., CHO or HEK293 cells).

-

[3H]-myo-inositol.

-

Inositol-free culture medium.

-

Stimulation buffer: Krebs-Henseleit buffer containing 10 mM LiCl.

-

Test compound: this compound.

-

Lysis buffer: 0.1 M formic acid.

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Seed cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating with [3H]-myo-inositol in inositol-free medium for 18-24 hours.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with stimulation buffer for 15 minutes at 37°C.

-

Add varying concentrations of this compound to the wells and incubate for 60 minutes at 37°C.

-

Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

-

Incubate on ice for 30 minutes.

-

Transfer the lysates to columns containing Dowex AG1-X8 resin.

-

Wash the columns with water to remove free [3H]-myo-inositol.

-

Elute the [3H]-inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

Add the eluate to scintillation vials with scintillation fluid and quantify the radioactivity.

-

Plot the radioactivity (as a measure of inositol phosphate accumulation) against the logarithm of the this compound concentration and determine the EC50 value using non-linear regression.

Caption: Workflow for a phosphoinositide hydrolysis functional assay.

Conclusion

This compound is a valuable pharmacological tool for the specific activation of α1-adrenergic receptors in laboratory settings. Its demonstrated selectivity allows for the targeted investigation of α1-adrenoceptor-mediated signaling pathways and their physiological consequences. The provided protocols and diagrams serve as a comprehensive resource for researchers utilizing this compound in their studies. Further research to delineate its binding and functional characteristics at the specific α1-adrenoceptor subtypes would provide a more complete understanding of its pharmacological profile.

References

The Role of SKF 89748 in Appetite Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research surrounding the alpha-1 adrenoceptor agonist SKF 89748 and its role in appetite suppression. The information is targeted toward researchers, scientists, and professionals in drug development who are interested in the pharmacology and potential therapeutic applications of compounds targeting the adrenergic system for weight management.

Introduction

This compound is a pharmacological agent identified as a potent and selective alpha-1 adrenoceptor agonist. Research has indicated that the activation of alpha-1 adrenoceptors, particularly within the central nervous system, can influence feeding behavior. This guide will delve into the specific findings related to this compound, its mechanism of action, and the experimental evidence for its effects on appetite.

Quantitative Data on Appetite Suppression

The primary evidence for the appetite-suppressing effects of this compound comes from a study by Wellman, Davies, and Morien (1998). The key quantitative findings from this research are summarized in the table below.

| Compound | Effect on Food Intake | ED50 (mg/kg) |

| This compound | Marginally Suppressed | 0.37 [1] |

| Amidephrine | Markedly Suppressed | 0.49[1] |

Table 1: Comparative Efficacy of this compound and Amidephrine on Food Intake in Rats. [1]

The data indicates that while this compound does exhibit anorectic effects, its potency in this regard is considered marginal when compared to other alpha-1 adrenoceptor agonists like amidephrine.

Mechanism of Action

This compound exerts its effects by selectively binding to and activating alpha-1 adrenergic receptors. These receptors are part of the G-protein coupled receptor (GPCR) superfamily. The proposed mechanism for its role in appetite suppression is centered on its action within the hypothalamus, a key brain region for regulating energy homeostasis.

Signaling Pathway

The activation of alpha-1 adrenoceptors by this compound initiates a downstream signaling cascade. This pathway is crucial for understanding how the compound influences neuronal activity to ultimately affect feeding behavior.

Figure 1: Alpha-1 Adrenoceptor Signaling Pathway.

The binding of this compound to the alpha-1 adrenoceptor leads to the activation of a Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These downstream effectors are thought to alter the activity of neurons within the hypothalamus, leading to a reduction in food intake.

Neuroanatomical Locus of Action

Research suggests that the anorectic effects of alpha-1 adrenoceptor agonists are mediated through their action in the paraventricular nucleus (PVN) of the hypothalamus.[1] The PVN is a critical hub in the regulation of energy balance and receives input from various brain regions involved in appetite control.

Experimental Protocols

The foundational study on this compound and appetite suppression utilized a standardized animal model. The key elements of the experimental protocol are outlined below.

Experimental Workflow

Figure 2: General Experimental Workflow.

Methodological Details

-

Subjects: The study was conducted on adult male Sprague-Dawley rats.[1]

-

Housing: Animals were housed under standard laboratory conditions with controlled temperature and a 12:12 hour light-dark cycle.

-

Drug Administration: this compound was administered via intraperitoneal (IP) injection.[1] The doses used were 0.01, 0.02, and 0.04 mg/kg.[1] A vehicle control group was also included.

-

Food Intake Measurement: Following drug administration, animals were presented with a pre-weighed amount of standard laboratory chow. Food intake was measured at specific time points, with corrections made for any spillage.

-

Statistical Analysis: The data on food intake were analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of the drug's effect compared to the control group.

Selectivity Profile

This compound is characterized as a highly selective agonist for alpha-1 adrenoceptors. However, it is important to note that while it shows high selectivity for alpha-1 over alpha-2 adrenoceptors, it may not distinguish between the different subtypes of the alpha-1 receptor (α1A, α1B, and α1D). This is a critical consideration for drug development, as the specific subtype(s) mediating the anorectic effect are not fully elucidated.

Conclusion and Future Directions

The available evidence indicates that this compound, a selective alpha-1 adrenoceptor agonist, can marginally suppress food intake in rats, likely through its action on the paraventricular nucleus of the hypothalamus. The mechanism involves the activation of the Gq-protein coupled signaling pathway.

For drug development professionals, this compound serves as a valuable pharmacological tool to probe the role of the alpha-1 adrenergic system in appetite regulation. However, several areas require further investigation:

-

Efficacy and Potency: The marginal effect of this compound on food intake suggests that more potent and efficacious alpha-1 agonists may be required for a clinically significant anorectic effect.

-

Subtype Selectivity: Research to identify the specific alpha-1 adrenoceptor subtype(s) responsible for appetite suppression could lead to the development of more targeted and effective therapeutics with fewer off-target effects.

-

Pharmacokinetics: A significant gap in the current knowledge is the lack of pharmacokinetic data for this compound. Understanding its absorption, distribution, metabolism, and excretion is essential for any potential therapeutic development.

-

Human Studies: To date, the research on this compound and appetite has been limited to preclinical animal models. The translation of these findings to human physiology remains to be explored.

References

In-Depth Technical Guide: Investigating the Vasoconstrictive Effects of SKF 89748

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 89748, a potent and selective α1-adrenoceptor agonist, has been a subject of significant pharmacological research to elucidate its effects on vascular smooth muscle and its potential therapeutic applications. This technical guide provides a comprehensive overview of the vasoconstrictive properties of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cardiovascular research, and drug development.

Core Mechanism of Action: Selective α1-Adrenoceptor Agonism

This compound exerts its vasoconstrictive effects primarily through the selective activation of α1-adrenergic receptors located on vascular smooth muscle cells.[1] Both the d- and l-enantiomers of this compound have been shown to be potent, directly acting agonists at these receptors.[1] The pressor activity of the l-enantiomer in pithed normotensive rats is comparable to that of the well-known α1-agonist, l-phenylephrine, with the d-enantiomer being approximately half as potent.[1]

The activation of α1-adrenoceptors by this compound initiates a downstream signaling cascade mediated by the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, primarily the sarcoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This rise in intracellular calcium is a critical step in the initiation of smooth muscle contraction and subsequent vasoconstriction.

A noteworthy characteristic of this compound-induced vasoconstriction is its relative independence from extracellular calcium influx. Studies have shown that the pressor responses to both enantiomers of this compound in pithed rats are only minimally affected by pretreatment with calcium entry blockers like nifedipine and l-verapamil.[2][3] This suggests that the primary mechanism of action relies on the mobilization of intracellular calcium stores rather than the influx of extracellular calcium.[2][3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the vasoconstrictive and related effects of this compound.

Table 1: In Vivo Pressor Activity in Pithed Rats

| Compound | Parameter | Value | Species/Tissue | Reference |

| l-SKF 89748 | Potency | Comparable to l-phenylephrine | Pithed Normotensive Rat | [1] |

| d-SKF 89748 | Potency | Half as potent as l-SKF 89748 | Pithed Normotensive Rat | [1] |

Table 2: Effects on Food and Water Intake in Rats

| Compound | Parameter | Value (mg/kg, IP) | Species | Reference |

| This compound | ED50 (Food Intake Suppression) | 0.37 | Adult Male Rat | [4] |

| This compound | ED50 (Water Intake Suppression) | 0.76 | Adult Male Rat | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Pithed Rat Model for In Vivo Vasoconstriction Assay

This in vivo model is utilized to assess the direct effects of vasoactive substances on the peripheral vasculature, eliminating central nervous system and reflex autonomic influences.

Materials:

-

Male normotensive rats (e.g., Wistar or Sprague-Dawley)

-

Anesthetic (e.g., pentobarbital sodium)

-

Pithing rod (a stainless-steel rod)

-

Tracheal cannula

-

Femoral artery and vein catheters

-

Pressure transducer and recording system

-

Infusion pump

-

This compound solution

-

Saline (0.9% NaCl)

Procedure:

-

Anesthetize the rat with an appropriate anesthetic.

-

Perform a tracheotomy and insert a tracheal cannula to maintain a clear airway.

-

Insert a pithing rod through the orbit and foramen magnum, advancing it down the spinal canal to destroy the brain and spinal cord.

-

Immediately begin artificial respiration.

-

Catheterize a femoral artery for direct measurement of arterial blood pressure via a pressure transducer.

-

Catheterize a femoral vein for intravenous administration of this compound.

-

Allow the preparation to stabilize until a steady baseline blood pressure is achieved.

-

Administer increasing doses of this compound intravenously and record the corresponding changes in diastolic blood pressure.

-

Construct a log dose-response curve to determine the pressor activity of the compound.

Isolated Aortic Ring Assay for In Vitro Vasoconstriction

This ex vivo method allows for the direct measurement of vascular smooth muscle contractility in a controlled environment.

Materials:

-

Rat or guinea pig thoracic aorta

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Organ bath system with force-displacement transducers

-

Data acquisition system

-

This compound solution

-

Standard contracting agent (e.g., potassium chloride, phenylephrine)

Procedure:

-

Euthanize the animal and carefully dissect the thoracic aorta.

-

Place the aorta in cold Krebs-Henseleit solution.

-

Clean the aorta of adhering connective and adipose tissue.

-

Cut the aorta into rings of approximately 2-4 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Connect one end of the ring to a fixed support and the other to a force-displacement transducer.

-

Apply an optimal resting tension to the rings and allow them to equilibrate for a specified period (e.g., 60-90 minutes).

-

Test the viability of the rings by inducing a contraction with a standard agent (e.g., KCl).

-

After washing and returning to baseline, add cumulative concentrations of this compound to the organ bath and record the isometric tension developed.

-

Construct a cumulative concentration-response curve to determine the potency (e.g., EC50 or pD2) and maximal efficacy of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Signaling pathway of this compound-induced vasoconstriction.

Caption: Experimental workflow for the pithed rat vasoconstriction assay.

Caption: Experimental workflow for the isolated aortic ring assay.

Conclusion

This compound is a valuable pharmacological tool for investigating α1-adrenoceptor-mediated vasoconstriction. Its potent and selective agonism, coupled with a mechanism of action that is largely dependent on intracellular calcium mobilization, provides a clear model for studying vascular smooth muscle physiology. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the nuanced effects of this compound and other α1-agonists in various physiological and pathological contexts. The detailed methodologies and visual representations of workflows and signaling pathways are intended to enhance experimental design and data interpretation in the ongoing quest for novel cardiovascular therapeutics.

References

- 1. mdc-berlin.de [mdc-berlin.de]

- 2. Myogenic Vasoconstriction Requires Canonical Gq/11 Signaling of the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium utilization in the vasoconstriction to enantiomers of SK&F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sevoflurane and isoflurane inhibit KCl-induced Class II phosphoinositide 3-kinase α subunit mediated vasoconstriction in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of SKF-89748: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

SKF-89748, with the chemical name 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine, is a well-established tool compound for studying the physiological and pathological roles of α1-adrenergic receptors. As a selective agonist, it has been instrumental in elucidating the function of these receptors in various systems, particularly in the regulation of vascular tone and appetite. This document serves as a technical resource, presenting available data and methodologies to facilitate its use in a research and development context.

Quantitative Data

The following tables summarize the available quantitative in vivo data for SKF-89748.

Table 1: In Vivo Pressor Effects of SKF-89748 Enantiomers

| Enantiomer | Animal Model | Potency Comparison |

| l-SKF-89748-A | Pithed normotensive rats | Comparable to l-phenylephrine[1] |

| d-SKF-89748-A | Pithed normotensive rats | Half as potent as the l-enantiomer[1] |

Table 2: In Vivo Anorectic and Dipsogenic Effects of SKF-89748

| Effect | Animal Model | ED50 |

| Inhibition of Food Intake | Adult male rats | 0.37 mg/kg (IP)[2] |

| Inhibition of Water Intake | Adult male rats | 0.76 mg/kg (IP)[2] |

Signaling Pathway

SKF-89748 exerts its effects by activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gq/11 family of G-proteins.

Experimental Protocols

Detailed experimental protocols for the characterization of SKF-89748 are provided below. These are generalized protocols based on standard pharmacological practices.

Radioligand Binding Assay (Displacement Assay)

This protocol outlines a method to determine the binding affinity (Ki) of SKF-89748 for α1-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing a specific human α1-adrenoceptor subtype (α1A, α1B, or α1D) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for the binding assay.

-

Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin) and varying concentrations of SKF-89748.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of SKF-89748 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay: Inositol Phosphate Accumulation

This protocol describes a method to measure the functional potency (EC50) of SKF-89748 in stimulating the production of inositol phosphates (IPs), a key second messenger in the α1-adrenoceptor signaling pathway.

Methodology:

-

Cell Culture and Labeling: Cells stably expressing an α1-adrenoceptor subtype are cultured and pre-labeled with [3H]myo-inositol.

-

Stimulation: The cells are washed and then stimulated with varying concentrations of SKF-89748 in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: The reaction is terminated, and the intracellular [3H]inositol phosphates are extracted.

-

Separation: The different [3H]inositol phosphate species are separated using anion-exchange chromatography.

-

Quantification: The radioactivity of the eluted fractions is determined by liquid scintillation counting.

-

Data Analysis: The concentration of SKF-89748 that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the concentration-response curve.

Functional Assay: Intracellular Calcium Mobilization

This protocol details a method to assess the functional potency (EC50) of SKF-89748 by measuring changes in intracellular calcium concentration ([Ca2+]i).

Methodology:

-

Cell Culture: Cells expressing the target α1-adrenoceptor subtype are seeded in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation), and baseline fluorescence is measured. Varying concentrations of SKF-89748 are then added to the wells.

-

Detection: The change in fluorescence intensity, which corresponds to the change in [Ca2+]i, is monitored over time.

-

Data Analysis: The peak fluorescence response at each concentration of SKF-89748 is determined. A concentration-response curve is generated, and the EC50 value is calculated using non-linear regression.

In Vivo Assay: Pressor Effect in Pithed Rats

This protocol describes the methodology to evaluate the in vivo pressor effects of SKF-89748.[1]

Methodology:

-

Animal Preparation: Male normotensive rats are anesthetized, and the brain and spinal cord are destroyed by pithing to eliminate central cardiovascular regulation. The animals are artificially ventilated.

-

Catheterization: A carotid artery is cannulated for blood pressure measurement, and a jugular vein is cannulated for drug administration.

-

Drug Administration: After a stabilization period, dose-response curves are generated by intravenous administration of increasing doses of SKF-89748 enantiomers.

-

Data Recording: Mean arterial pressure is continuously recorded.

-

Data Analysis: The increase in blood pressure from baseline is plotted against the log of the dose of SKF-89748 to determine the pressor potency. The effects of selective α1- and α2-adrenoceptor antagonists (e.g., prazosin and yohimbine, respectively) can be evaluated to confirm the receptor mediating the pressor response.[1]

In Vivo Assay: Anorectic Effect in Rats

This protocol outlines a method to determine the anorectic (appetite-suppressing) effect of SKF-89748.[2]

Methodology:

-

Animal Acclimatization: Adult male rats are individually housed and acclimatized to the experimental conditions, including a regular feeding schedule.

-

Drug Administration: On the test day, animals are administered SKF-89748 or vehicle via intraperitoneal (IP) injection at various doses.[2]

-

Food and Water Intake Measurement: Pre-weighed food and water are provided, and the consumption is measured at specific time points after drug administration.

-

Data Analysis: The food and water intake for each dose group is compared to the vehicle control group. The dose that causes a 50% reduction in food intake (ED50) is calculated from the dose-response curve.[2]

Conclusion

SKF-89748 is a valuable pharmacological tool characterized as a potent and selective α1-adrenergic receptor agonist. Its in vivo effects on blood pressure and food intake are well-documented. While a detailed in vitro characterization of its interaction with specific α1-adrenoceptor subtypes is not fully available in the literature, the standardized experimental protocols provided in this guide offer a framework for conducting such investigations. Further research to elucidate the subtype-specific binding affinities and functional potencies of SKF-89748 will be crucial for a more complete understanding of its pharmacological profile and for its continued use in advancing our knowledge of α1-adrenoceptor biology.

References

Early Research and Discovery of SKF 89748: A Technical Guide

Introduction

SKF 89748, chemically known as 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine, emerged from the research laboratories of Smith, Kline & French in the early 1980s as a potent and highly selective α1-adrenergic receptor agonist.[1][2] Its discovery provided the field of pharmacology with a valuable tool for the characterization of α-adrenoceptor subtypes. This technical guide provides a detailed overview of the early research and discovery of this compound, focusing on its pharmacological characterization, key experimental data, and the methodologies employed in its initial evaluation.

Pharmacological Profile

This compound is a direct-acting agonist at postjunctional α1-adrenoceptors.[3] Early research focused on resolving and characterizing its enantiomers, with the l-isomer, which possesses the S configuration, being identified as the more pharmacologically active of the two.[1] The compound demonstrates a significant selectivity for the α1-adrenoceptor over the α2-adrenoceptor, with a reported selectivity ratio of over 100.[1]

In Vitro and In Vivo Activity

The primary effects of this compound are consistent with the activation of α1-adrenoceptors, leading to vasoconstriction of smooth muscle.[1][3] In vivo studies in pithed rats demonstrated that both the d- and l-enantiomers of this compound are potent pressor agents, causing a significant increase in diastolic blood pressure.[3] The pressor activity of the l-enantiomer was found to be comparable to that of the established α1-agonist, l-phenylephrine, with the d-enantiomer being approximately half as potent.[3] These pressor effects were shown to be mediated by α1-adrenoceptors, as they were markedly antagonized by the selective α1-blocker prazosin and the non-selective α-blocker phentolamine, but were unaffected by the selective α2-antagonist yohimbine.[3]

Further in vivo studies in adult male rats revealed that this compound can inhibit food and water intake, with an ED50 of 0.37 mg/kg for the suppression of food intake.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from the early pharmacological evaluation of this compound and its enantiomers.

Table 1: In Vitro Functional Potency of l-SKF 89748

| Preparation | Agonist | Parameter | Value |

| Isolated Perfused Rabbit Ear Artery | l-SKF 89748 | EC50 | 9 ± 2 nM |

Data sourced from DeMarinis & Hieble, 1983.[1]

Table 2: In Vivo Pressor Activity in Pithed Rats

| Compound | Potency Relative to l-phenylephrine |

| l-SKF 89748 | Comparable |

| d-SKF 89748 | Approximately half as potent |

Data sourced from a 1984 study on the in vivo vasoconstrictor effects.[3]

Table 3: Receptor Binding Selectivity

| Compound | Receptor Selectivity |

| l-SKF 89748 | α1/α2 selectivity ratio > 100 |

Data sourced from DeMarinis & Hieble, 1983.[1]

Experimental Protocols

The following are detailed methodologies representative of the key experiments used in the initial characterization of this compound. While the precise parameters from the original publications are not fully available, these protocols are based on established pharmacological techniques of the era.

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This assay would have been used to determine the binding affinity (Ki) of this compound for the α1-adrenoceptor.

-

Radioligand: [3H]prazosin, a selective α1-adrenoceptor antagonist.

-

Tissue Preparation:

-

Rat brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed to pellet the crude membrane fraction.

-

The membrane pellet is washed and resuspended in fresh buffer.

-

-

Assay Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]prazosin (e.g., 0.25 nM).

-

Increasing concentrations of the unlabeled test compound (this compound) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).

-

Incubation is carried out at 25°C for 30-60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters, trapping the membrane-bound radioactivity.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific [3H]prazosin binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Isolated Perfused Rabbit Ear Artery Assay for Functional Agonist Potency

This functional assay was used to determine the vasoconstrictor potency (EC50) of this compound.

-

Tissue Preparation:

-

The central artery of a rabbit ear is carefully dissected and cannulated.

-

The artery is perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2 and maintained at 37°C.

-

-

Assay Procedure:

-

The preparation is allowed to equilibrate until a stable baseline perfusion pressure is achieved.

-

Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the perfusate.

-

The increase in perfusion pressure, indicative of vasoconstriction, is recorded for each concentration.

-

-

Data Analysis: The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from the concentration-response curve.

In Vivo Vasoconstriction in the Pithed Rat

This in vivo model allows for the assessment of direct pressor effects of a compound in the absence of reflex cardiovascular changes.

-

Animal Preparation:

-

A rat is anesthetized, and a steel rod is passed through the brain and spinal cord to destroy the central nervous system (pithing).

-

The animal is artificially ventilated.

-

A carotid artery is cannulated for the measurement of blood pressure, and a jugular vein is cannulated for drug administration.

-

-

Assay Procedure:

-

After a stabilization period, baseline diastolic blood pressure is recorded.

-

Increasing doses of this compound are administered intravenously.

-

The peak increase in diastolic blood pressure is recorded for each dose.

-

To determine the receptor mediating the response, the experiment can be repeated after pretreatment with selective antagonists (e.g., prazosin for α1, yohimbine for α2).

-

-

Data Analysis: Dose-response curves are constructed by plotting the change in diastolic blood pressure against the log of the dose of this compound.

Visualizations

Signaling Pathway of this compound at the α1-Adrenoceptor

Caption: α1-Adrenoceptor signaling cascade initiated by this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Logical Relationships in the Discovery of this compound

Caption: Rationale and workflow in the discovery of this compound.

References

- 1. l-1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine: a potent and selective agonist at alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects on food and water intake of the alpha 1-adrenoceptor agonists amidephrine and SK&F-89748 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of SKF 89748

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of SKF 89748, a potent and selective α1-adrenergic receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound is chemically known as 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine.[1] It is a synthetic compound that has been instrumental in the characterization of α1-adrenergic receptor subtypes.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine |

| Synonyms | SK&F-89748, SK&F 89748-A[2] |

| CAS Number | 81998-18-7[2] |

| Molecular Formula | C12H17NOS[3] |

| Molecular Weight | 223.33 g/mol [3] |

| SMILES | NC1CC2=C(CC1)C(SC)=CC=C2OC[3] |

The structure of this compound features a tetralin core, which is a partially hydrogenated naphthalene ring system. Key functional groups include a methoxy group at position 8, a methylthio group at position 5, and an amine group at position 2. The amine group at a chiral center gives rise to stereoisomerism.

Stereochemistry

This compound exists as a racemic mixture of d- and l-enantiomers. The l-isomer, which possesses the (S)-configuration, is the more pharmacologically active enantiomer.[1] The absolute configuration of the l-isomer was determined by single-crystal X-ray diffraction studies.[1]

Pharmacological Profile

This compound is a potent and selective agonist for α1-adrenergic receptors.[1][4] Its high affinity and selectivity have made it a valuable research tool for distinguishing α1-adrenergic receptor-mediated effects from those mediated by other adrenergic receptor subtypes.

Table 2: Pharmacological Data for l-SKF 89748

| Parameter | Value | Reference |

| Mechanism of Action | α1-Adrenergic Receptor Agonist | [1] |

| Potency (EC50) | 9 ± 2 nM (isolated perfused rabbit ear artery) | [1] |

| Selectivity | α1/α2 selectivity ratio > 100 | [1] |

| In Vivo Effect | Inhibition of food and water intake (ED50 = 0.37 mg/kg in rats) | [4] |

Signaling Pathways

As an α1-adrenergic receptor agonist, this compound activates downstream signaling cascades upon binding to its receptor. The canonical pathway involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.

Caption: Canonical α1-adrenergic receptor signaling pathway activated by this compound.

Activation of phospholipase C (PLC) by the Gq protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[7] The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, such as smooth muscle contraction.[6][7]

Experimental Protocols

Structural Elucidation: X-ray Crystallography

The determination of the absolute stereochemistry of the active l-enantiomer of this compound was accomplished using single-crystal X-ray diffraction.[1] The general workflow for such an analysis is as follows:

References

- 1. l-1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine: a potent and selective agonist at alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

Preliminary In Vitro Studies of SKF 89748: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of SKF 89748, a potent and selective α1-adrenergic receptor agonist. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathway associated with its mechanism of action.

Core Compound Profile: this compound

This compound is a synthetic, high-affinity agonist for the α1-adrenergic receptors. Its lipophilic nature allows it to readily cross cellular membranes, a characteristic that distinguishes it from other α1-agonists such as methoxamine and phenylephrine. This property has made it a valuable tool in studies investigating the role of the endothelial barrier in vascular responsiveness.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vivo Efficacy of this compound in Rats

| Parameter | Value (mg/kg) | Route of Administration | Species | Reference |

| ED50 (Food Intake Suppression) | 0.37 | Intraperitoneal | Rat (adult male) | [1] |

| ED50 (Water Intake Suppression) | 0.76 | Intraperitoneal | Rat (adult male) | [1] |

Table 2: In Vivo Pressor Activity of this compound Enantiomers

| Enantiomer | Potency Relative to l-phenylephrine | Species | Key Finding | Reference |

| l-SKF 89748-A | Comparable | Rat (pithed, normotensive) | Potent α1-adrenoceptor agonist activity. | [2] |

| d-SKF 89748-A | Half as potent as l-enantiomer | Rat (pithed, normotensive) | Stereoselective activity at the α1-adrenoceptor. | [2] |

Mechanism of Action: α1-Adrenergic Receptor Signaling

This compound exerts its effects by binding to and activating α1-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. The activation of these receptors initiates a well-defined signaling cascade, primarily through the Gq/11 family of G proteins.

Signaling Pathway Diagram

Caption: α1-Adrenergic receptor signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below. These represent standard protocols and may require optimization for specific cell types or tissues.

Radioligand Binding Assay for α1-Adrenergic Receptors

This assay is designed to determine the binding affinity (Ki) of this compound for α1-adrenergic receptors.

1. Materials:

-

Cell membranes expressing α1-adrenergic receptors (e.g., from transfected cell lines or tissues like rat liver or cortex).

-

[3H]-Prazosin (radioligand).

-

This compound (unlabeled competitor).

-

Phentolamine (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

2. Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add a fixed concentration of [3H]-Prazosin to each well.

-

Add the serially diluted this compound to the wells. For total binding, add buffer instead of this compound. For non-specific binding, add a saturating concentration of phentolamine.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to elicit an increase in intracellular calcium, a key downstream event of α1-adrenergic receptor activation.

1. Materials:

-

Cells endogenously or recombinantly expressing α1-adrenergic receptors (e.g., HEK293, CHO, or smooth muscle cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

This compound.

-

A fluorescent plate reader or a fluorescence microscope with calcium imaging capabilities.

2. Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye solution in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Determine the EC50 value of this compound from the dose-response curve.

Experimental Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of SKF 89748

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 89748 is a potent and selective α1-adrenergic receptor agonist. In preclinical in vivo studies, it has been demonstrated to modulate food and water intake, suggesting its potential utility in studying the central and peripheral mechanisms of appetite regulation. These application notes provide detailed protocols for investigating the effects of this compound on feeding and drinking behavior in rodent models, along with an overview of its mechanism of action.

Mechanism of Action: α1-Adrenergic Receptor Signaling

This compound exerts its pharmacological effects by activating α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[1] Upon agonist binding, the Gq protein activates phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][3] The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to various cellular responses.[1][2]

Data Presentation

The following table summarizes the quantitative data on the anorectic and adipsic effects of this compound in adult male rats.

| Compound | Animal Model | Administration Route | Doses (mg/kg) | Effect | ED₅₀ (mg/kg) | Reference |

| This compound | Adult Male Rats | Intraperitoneal (IP) | 0.01, 0.02, 0.04 | Suppression of Food Intake | 0.37 | [4] |

| This compound | Adult Male Rats | Intraperitoneal (IP) | 0.01, 0.02, 0.04 | Suppression of Water Intake | 0.76 | [4] |

Experimental Protocols

Protocol 1: Evaluation of Anorectic and Adipsic Effects of this compound in Rats

This protocol details the procedure for assessing the impact of this compound on food and water consumption in rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

Adult male Sprague-Dawley rats (250-300g)

-

Standard laboratory rodent chow

-

Tap water

-

Metabolic cages equipped for individual food and water intake measurement

-

Animal weighing scale

-

Syringes and needles for intraperitoneal (IP) injection

Experimental Workflow:

Procedure:

-

Animal Acclimatization:

-

House rats individually in metabolic cages for at least 7 days before the experiment to allow for adaptation to the housing conditions and measurement devices.

-

Maintain a 12:12 hour light-dark cycle and a controlled temperature (22 ± 2°C) and humidity (50 ± 10%).

-

Provide ad libitum access to standard chow and water.

-

-

Baseline Food and Water Intake Measurement:

-

For 3 consecutive days prior to the experiment, measure and record the 24-hour food and water intake for each rat to establish a stable baseline.

-

-

Drug Preparation:

-

Dissolve this compound in the appropriate vehicle (e.g., 0.9% saline) to achieve the desired concentrations for the specified doses (e.g., 0.01, 0.02, and 0.04 mg/kg).

-

Prepare a sufficient volume for injection based on the average body weight of the rats. The injection volume should be consistent across all animals (e.g., 1 ml/kg).

-

-

Experimental Groups and Dosing:

-

On the experimental day, weigh each rat.

-

Randomly assign rats to different treatment groups: Vehicle control and this compound dose groups.

-

Administer the prepared solutions via intraperitoneal (IP) injection.

-

-

Measurement of Food and Water Intake:

-

Immediately after injection, return the rats to their home cages with pre-weighed food and water containers.

-

Measure the amount of food and water consumed at specific time points post-injection (e.g., 1, 2, 4, and 24 hours).

-

To measure food intake, weigh the food container and any spillage. The amount consumed is the initial weight minus the final weight.

-

To measure water intake, record the change in volume in the water bottle, accounting for any leakage.

-

-

Data Analysis:

-

Calculate the cumulative food and water intake for each time point.

-

Express the data as mean ± SEM for each treatment group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the effects of this compound compared to the vehicle control.

-

If a dose-response is observed, calculate the ED₅₀ value.

-

Safety Precautions:

-

All animal procedures should be performed in accordance with the guidelines of the institutional animal care and use committee (IACUC).

-

Handle this compound according to its material safety data sheet (MSDS).

-

Observe animals for any adverse reactions following drug administration.

References

Application Notes and Protocols for SKF 89748 in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of SKF 89748 for in vivo studies in rats. The information is compiled from available scientific literature and is intended to guide researchers in designing their experimental protocols.

Introduction to this compound

This compound is a potent and selective α1-adrenergic receptor agonist. Its primary mechanism of action involves the activation of α1-adrenoceptors, leading to a cascade of intracellular events. This compound has been utilized in various research settings to investigate the physiological roles of the α1-adrenergic system.

Data Presentation: Recommended Dosage

The following tables summarize the reported dosages of this compound used in rat studies. It is crucial to note that the optimal dosage may vary depending on the specific research question, the rat strain, and the experimental conditions. Therefore, pilot studies are recommended to determine the most effective and non-toxic dose for a particular application.

Table 1: Intraperitoneal (IP) Administration

| Study Type | Dosage Range | Key Findings |

| Metabolic (Food & Water Intake) | 0.01 - 0.04 mg/kg | Dose-dependent suppression of food and water intake. |

| Metabolic (Food Intake) | ED50: 0.37 mg/kg | Effective dose for 50% inhibition of food intake. |

Table 2: Intravenous (IV) Administration

| Study Type | Dosage Information | Key Findings |

| Cardiovascular (Blood Pressure) | Log-dose response curves generated in pithed rats. | Investigation of vasoconstrictive effects. Specific dose ranges were not detailed in the available literature. |

Note: Limited information is available for intravenous administration in conscious rats and for other routes such as oral gavage. Researchers should perform dose-response studies to establish appropriate dosages for these applications.

Signaling Pathway of this compound

This compound exerts its effects by activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a well-defined signaling cascade, as illustrated in the diagram below.

Experimental Protocols